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molecular formula C9H6BrN B8607705 4-Bromocinnamonitrile

4-Bromocinnamonitrile

Cat. No. B8607705
M. Wt: 208.05 g/mol
InChI Key: LSLREZDNFXMUJH-UHFFFAOYSA-N
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Patent
US04335054

Procedure details

54.88 g (0.25 mol) of 4-bromobenzoyl chloride, 20.81 ml (0.31 mol) of acrylonitrile and 37.65 ml (0.25 mol) of N-benzyldimethylamine are added to 0.561 g (2.5 millimols) of palladium acetate in 500 ml of p-xylene. The mixture is stirred for 1.5 hours at 120° C. The crude product is distilled and recrystallised from cyclohexanone. 35 g (67% of theory) of 4-bromocinnamonitrile are obtained in the form of white flakes; melting point 105.7° C. Analysis for C9H4NBr: calculated C 51.96%, H 2.91%, N 6.73%, Br 38.40%; found C 51.93%, H 3.01%, N 6.69%, Br 38.35%.
Quantity
54.88 g
Type
reactant
Reaction Step One
Quantity
20.81 mL
Type
reactant
Reaction Step One
Quantity
37.65 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.561 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=O)=[CH:4][CH:3]=1.[C:11](#[N:14])[CH:12]=C.C(N(C)C)C1C=CC=CC=1>CC1C=CC(C)=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[CH:12][C:11]#[N:14])=[CH:4][CH:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
54.88 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
20.81 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
37.65 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
CC=1C=CC(=CC1)C
Name
Quantity
0.561 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1.5 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled
CUSTOM
Type
CUSTOM
Details
recrystallised from cyclohexanone

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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